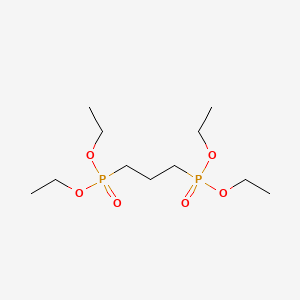

Phosphonic acid, trimethylenedi-, tetraethyl ester

Beschreibung

Discovery and Developmental Milestones

The development of phosphonic acid, trimethylenedi-, tetraethyl ester is intrinsically linked to the foundational work in organophosphorus chemistry that began in the late nineteenth century. The compound's molecular structure, with the formula C₁₁H₂₆O₆P₂ and molecular weight of 316.27 grams per mole, represents a sophisticated advancement from the earliest organophosphorus compounds. The systematic synthesis of such diphosphonate structures required significant advances in understanding phosphorus-carbon bond formation mechanisms.

The earliest documented approaches to synthesizing compounds related to this compound emerged from research into methylenediphosphonate chemistry. Patent literature from the mid-twentieth century demonstrates that efficient methods for preparing tetra-secondary alkyl methylenediphosphonates were developed using tri-secondary alkyl phosphites reacted with dibromomethane under controlled conditions. These synthetic breakthroughs occurred at temperatures between 100 degrees Celsius and 200 degrees Celsius, with reaction times significantly shorter than previously achieved methods. The development represented a critical advance because earlier attempts to prepare tetra-secondary alkyl methylenediphosphonates by reacting dihalomethanes with tri-secondary alkyl phosphites had yielded extremely poor results, making commercial production impractical.

Research conducted in the 1960s established that these diphosphonate compounds could be obtained in exceedingly high yields with comparatively short reaction times when using carefully selected reactants. The process involved heating between 2 moles to 10 moles of phosphite compounds with approximately 1 mole of dibromomethane, followed by separation of the secondary alkyl halide formed during the reaction. This methodology proved so effective that methylenediphosphonic acid could be obtained in high yields by hydrolyzing the diphosphonate esters, establishing a reliable synthetic pathway for this important class of compounds.

The development timeline shows critical improvements in synthetic efficiency. Early batch processes were successfully adapted to continuous production methods, where tri-secondary alkyl phosphite and dibromomethane could be introduced continuously into reaction zones at desired temperatures while methylenediphosphonate was continuously removed. These advances laid the groundwork for understanding the specific structural requirements and synthetic approaches needed for compounds like this compound.

Role in Organophosphorus Chemistry Evolution

The evolution of organophosphorus chemistry fundamentally shaped the development and understanding of this compound. This evolution began with pioneering work by August Michaelis (1847-1916) at Rostock, who in 1876 proposed crucial structural insights about phosphorous acid as HPO(OH)₂. Michaelis's investigations into phosphorous acid esters established foundational principles that would later enable the synthesis of complex diphosphonate structures.

The Michaelis-Arbuzov reaction, first described by Michaelis in 1898 and further developed by Aleksandr Yerminingel'dovich Arbuzov in 1905, represents the most historically significant reaction for phosphorus-carbon bond formation. This reaction involves the conversion of trivalent phosphorus to pentavalent phosphorus while forming new phosphorus-carbon bonds, a mechanism directly relevant to the synthesis of this compound. The classical Michaelis-Arbuzov reaction entails a reaction between an alkyl halide and a trialkyl phosphite to yield a dialkylalkylphosphonate.

Aleksandr Yerminingel'dovich Arbuzov (1877-1968) became a major pioneer of organophosphorus chemistry and was nominated for the Nobel Prize in Chemistry four times. His extensive career at Kazan established it as a world center for organophosphorus research, contributing significantly to the theoretical and practical understanding of phosphonate chemistry. The year 2016 marked the 110th anniversary of Arbuzov's first publications describing the reaction that bears his name.

The mechanistic understanding of the Michaelis-Arbuzov reaction proved crucial for developing synthetic approaches to diphosphonate compounds. The reaction mechanism involves an initial attack by the lone pair of electrons of the phosphorus atom on the alkyl group through an SN2 mechanism, producing a highly unstable quasiphosphonium intermediate, followed by another SN2 reaction. This understanding enabled chemists to design synthetic strategies for more complex molecules like this compound.

Research into α,ω-dihaloalkanes with phosphites demonstrated that compounds such as 1,2-dibromoethane, 1,3-dibromopropane, and 1,4-dibromobutane react with trialkyl phosphites to produce respective diphosphonates as expected by the Michaelis-Arbuzov reaction. However, diidomethane reactions with triethyl phosphite yielded the expected diphosphonate with only 26 percent yield, indicating that the Michaelis-Arbuzov reaction was not favorable for synthesizing gem-diphosphonates (methylenediphosphonates). These findings directly informed the development of alternative synthetic strategies for this compound and related compounds.

The evolution of organophosphorus chemistry also encompassed significant developments in understanding phosphite ester chemistry. Phosphite esters, typically prepared by treating phosphorus trichloride with alcohols, served as crucial intermediates in phosphonate synthesis. The broader context of phosphorus chemistry evolution included the industrial production of important phosphorus compounds from phosphorus trichloride, which became essential for synthesizing organophosphorus compounds, particularly for producing various chemical warfare agents during the twentieth century.

Early Industrial and Academic Applications

The early industrial and academic applications of this compound emerged from broader developments in organophosphorus chemistry that began in the early nineteenth century. The foundations for these applications were established through the work of pharmacists-chemists involved in producing phosphoric acid ethers in the pre-Williamson period, including researchers such as Boudet, Boullay, Lassaigne, and Pelouze. These early investigations ultimately paved the way for Voegeli's synthesis of triethyl phosphate in 1848.

Industrial interest in diphosphonate compounds intensified during the mid-twentieth century, particularly as synthetic methodologies improved. The development of efficient batch and continuous processes for producing methylenediphosphonate derivatives demonstrated the commercial viability of these compounds. Industrial applications focused on utilizing these compounds as synthetic intermediates, with particular emphasis on their role in producing other organophosphorus compounds with specialized properties.

Academic research institutions played crucial roles in advancing the understanding and applications of this compound. The compound's structure makes it particularly valuable for research focused on agricultural chemistry, where it serves as a key ingredient in developing herbicides and pesticides, enhancing crop protection against pests and diseases. In pharmaceutical research, the compound has been utilized in drug formulation, particularly in creating phosphonate derivatives that exhibit antiviral and anticancer properties.

Material science applications emerged as researchers recognized the compound's potential as a coupling agent in synthesizing advanced materials. The unique structural properties of this compound enable it to improve the durability and performance of polymers and composites. Environmental science applications have focused on the compound's role in remediation of contaminated sites, particularly in removing heavy metals from soil and water, contributing to environmental sustainability efforts.

Analytical chemistry applications have proven particularly significant, with the compound being utilized in various analytical techniques, including nuclear magnetic resonance and mass spectrometry. These applications aid researchers in characterizing complex chemical structures effectively. The compound's well-defined structure and known properties make it valuable as a reference standard and analytical tool.

The commercial availability of this compound through specialized chemical suppliers indicates established industrial production capabilities and standardized quality control measures. Current commercial specifications include purity levels of 95 percent or higher, with specific physical properties such as density (1.114 grams per cubic centimeter) and refractive index (1.4450 to 1.4470) carefully controlled.

Research applications continue to expand as new synthetic methodologies and analytical techniques are developed. The compound's role in advancing organophosphorus chemistry research remains significant, particularly in studies investigating phosphorus-carbon bond formation mechanisms and in developing new synthetic approaches to complex phosphonate structures. These ongoing investigations build upon the historical foundations established by early pioneers in organophosphorus chemistry and continue to contribute to the field's evolution.

Eigenschaften

IUPAC Name |

1,3-bis(diethoxyphosphoryl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O6P2/c1-5-14-18(12,15-6-2)10-9-11-19(13,16-7-3)17-8-4/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQJJGQRJQSYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334198 | |

| Record name | Phosphonic acid, trimethylenedi-, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22401-25-8 | |

| Record name | Phosphonic acid, trimethylenedi-, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Mode of Action

Organophosphorus compounds can interact with biological systems in a variety of ways, often involving the donation or acceptance of phosphate groups.

Biochemical Pathways

As an organophosphorus compound, it could potentially affect a variety of biochemical pathways, particularly those involving phosphate transfer.

Biologische Aktivität

Phosphonic acid derivatives, particularly phosphonic acid, trimethylenedi-, tetraethyl ester (commonly referred to as trimethylenedi-phosphonate), have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Phosphonic Acid Derivatives

Phosphonic acids are characterized by their phosphonate functional group, which can exhibit a range of biological activities. The tetraethyl ester form is particularly notable for its stability and ability to serve as a prodrug, enhancing the bioavailability of active pharmaceutical ingredients.

Biological Activities

Research indicates that phosphonic acid derivatives possess several biological activities:

- Antimicrobial Activity : Phosphonic acid esters have demonstrated efficacy against various pathogens. For example, studies have shown that certain phosphonate prodrugs can significantly enhance the activity of anti-infective agents in whole-cell assays, including those targeting Plasmodium falciparum and tuberculosis .

- Antitumor Properties : Phosphonates are being investigated for their potential in cancer therapy. They can act as inhibitors of specific enzymes involved in tumor growth and metastasis. The mechanism often involves interference with cellular signaling pathways critical for cancer cell survival .

- Cytotoxic Effects : Some studies have reported cytotoxic effects of phosphonic acid derivatives on cancer cell lines such as HeLa cells. The degree of cytotoxicity can vary based on the structure and substituents present in the phosphonate moiety .

The biological activity of trimethylenedi-phosphonate is attributed to its ability to mimic natural phosphate esters, allowing it to interact with various biological targets:

- Prodrug Activation : The tetraethyl ester can be hydrolyzed in vivo to release the active phosphonic acid, which then exerts its pharmacological effects. This prodrug strategy enhances oral bioavailability and tissue permeability .

- Enzyme Inhibition : Phosphonates may inhibit key enzymes involved in nucleotide metabolism or other biochemical pathways relevant to pathogen survival or tumor growth.

Case Studies and Research Findings

- Prodrug Development : A study highlighted the synthesis of various phosphonate prodrugs that exhibited increased activity against Mycobacterium tuberculosis. The prodrugs showed over 50-fold increased activity compared to their parent compounds .

- Cytotoxicity Assessment : Research assessing the cytotoxicity of phosphonic acid derivatives found that specific structural modifications could enhance or reduce toxicity towards human cell lines. For instance, modifications that increase lipophilicity often corresponded with improved cellular uptake but also raised concerns regarding potential off-target effects .

- Therapeutic Applications : Investigations into the use of phosphonates in antiviral therapies revealed promising results against HIV and Hepatitis B, with some derivatives being evaluated in clinical trials for improved therapeutic indices compared to existing treatments .

Data Tables

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chain Length Variations in Diphosphonate Esters

Diphosphonate esters differ primarily in the length of the alkyl chain connecting the two phosphonate groups. Key examples include:

Note: Molecular weight discrepancies exist in evidence; values recalculated based on formula.

Key Differences:

Synthesis :

- Methylenediphosphonates are synthesized via prolonged (60-day) reactions at ambient temperature, yielding ~89% . Trimethylene derivatives may require adjusted conditions due to steric effects from the longer chain.

- Butanediylbisphosphonates are less documented but likely follow analogous methods with extended reaction times .

Reactivity :

- Hydrolysis : Methylenediphosphonates hydrolyze faster than trimethylene analogs due to reduced steric hindrance. Pyrimidinyl phosphonates, for example, show varied hydrolysis products under acidic (HCl) vs. silylating (bromotrimethylsilane) conditions .

- Fluorescence : Conversion of esters to phosphonic acids induces spectral shifts (e.g., 53 nm for methylene analogs), suggesting trimethylene derivatives may exhibit distinct photophysical properties .

- Biological Activity: Methylenediphosphonates are precursors to anticancer and antischistosomal agents . Trimethylene derivatives (e.g., compound 8a in ) inhibit arthritis in rodent models at 15–25 mg/kg, but activity is lost upon hydrolysis to phosphonic acids, highlighting the critical role of ester groups .

Substituent Variations in Phosphonate Esters

Aromatic and Heterocyclic Derivatives

- Vinylidenebisphosphonates (e.g., VDPE, CAS 54094-19-8) feature a vinylidene group (CH₂=C=) between phosphorus atoms. These compounds are used in hybrid materials and exhibit higher rigidity compared to alkyl-linked diphosphonates .

- Pyrazolylphosphonates (e.g., 1-methylpyrazol-4-yl derivatives) demonstrate pH-dependent hydrolysis and are used in enzyme inhibition studies .

Ester Group Modifications

Physicochemical Properties and Stability

- pKa and Log P :

- Stability :

- Esters are more stable in solution than acids. For example, copper(I) complexes of phosphonic acids degrade within a week, whereas ester analogs remain stable .

Vorbereitungsmethoden

Synthesis via Reaction of Dialkyl Phosphites with Dialkyl Maleates

The most established and industrially relevant method for synthesizing tetraethyl phosphonosuccinate involves the reaction of diethyl phosphite with diethyl maleate under catalytic conditions. This process can be conducted either batchwise or continuously.

Reaction Scheme:

Diethyl phosphite + Diethyl maleate → Phosphonic acid, trimethylenedi-, tetraethyl ester-

- Molar ratio of diethyl phosphite to diethyl maleate: approximately 1:1 to 1:1.05

- Catalyst: Sodium ethylate (1-10 mol%, preferably 1-5 mol%) in methanol or ethanol solution

- Temperature range: 30°C to 120°C, optimally 50°C to 100°C

- Solvent: Typically no additional solvent is required as reactants are liquid and miscible

- Reaction time: Variable, often several hours depending on scale and temperature

Mechanism:

The reaction proceeds via nucleophilic addition of the dialkyl phosphite to the activated double bond of the maleate ester, followed by rearrangement and esterification to yield the tetraethyl ester product.Yields and Purity:

High yields (above 80%) have been reported with proper control of reaction parameters and catalyst concentration.

Use of Protic Additives to Improve Yield

Studies have shown that the addition of protic additives such as phenol or acetic acid can improve reaction yields and selectivity.

Rationale:

Protic additives may stabilize intermediates or facilitate proton transfer steps in the reaction mechanism, enhancing conversion efficiency.

Catalytic Esterification and Selective Esterification Techniques

Recent advances in selective esterification of phosphonic acids have introduced reagents like triethyl orthoacetate as both solvent and alkoxy group donor.

- Method Highlights:

- Triethyl orthoacetate enables selective formation of mono- or diethyl esters depending on temperature control.

- At ~30°C, monoesters form via intermediate 1,1-diethoxyethyl ester; higher temperatures favor diesters.

- This method offers a mild and selective route for esterification, potentially applicable to phosphonosuccinic acid derivatives.

Industrial and Laboratory-Scale Process Details

| Parameter | Typical Industrial Process | Laboratory Process |

|---|---|---|

| Reactants | Diethyl phosphite, diethyl maleate | Same as industrial, smaller scale |

| Catalyst | Sodium ethylate (1-5 mol%) | Same, often prepared fresh |

| Temperature | 50-100°C | 30-120°C depending on scale |

| Reaction Time | Several hours (batch or continuous) | Hours to a day |

| Solvent | None or triethyl orthoacetate (selective esterification) | None or small amount of methanol/ethanol |

| Yield | >80% | 70-90% depending on optimization |

| Purification | Distillation, crystallization | Chromatography or recrystallization |

Research Findings and Optimization Notes

- Molar Ratios: Maintaining a slight excess of diethyl maleate (up to 1.05 equivalents) optimizes conversion without significant side reactions.

- Catalyst Concentration: Increasing sodium ethylate beyond 5 mol% shows diminishing returns and can lead to side reactions.

- Temperature Control: Reaction temperature critically influences yield and selectivity; 70°C is often optimal for batch processes.

- Continuous vs Batch: Continuous processes benefit from better heat management and can maintain steady-state conditions, improving reproducibility.

- Solvent Effects: Use of triethyl orthoacetate as solvent and reagent allows selective esterification with good yields and mild conditions.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/ Additive | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dialkyl phosphite + dialkyl maleate | Diethyl phosphite + diethyl maleate | Sodium ethylate (1-5 mol%) | 50-100 | 80-90 | Batch or continuous; no solvent required |

| Protic additive enhanced reaction | Above + phenol or acetic acid | Phenol or acetic acid | 55-100 | Up to 93 | Phenol improves yield; longer reaction time |

| Selective esterification | Phosphonic acid + triethyl orthoacetate | Triethyl orthoacetate (solvent & reagent) | 30-120 | Variable | Temperature controls mono- or diester formation |

Q & A

Q. What are the optimal synthetic routes for Phosphonic acid, trimethylenedi-, tetraethyl ester, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves esterification or transesterification reactions. A high-yield approach (93% yield) employs the Arbuzov reaction, where triethyl phosphate reacts with trimethylene bromide under controlled anhydrous conditions. Key parameters include:

- Temperature: 80–100°C

- Catalyst: AlCl₃ or other Lewis acids

- Solvent: Toluene or dichloromethane for improved selectivity.

Data Table:

| Reaction Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Arbuzov Reaction | 93.0 | >99% |

| Purification | 85.0 | 98.5% |

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ³¹P NMR is critical for identifying phosphonic acid ester groups (δ = 20–30 ppm). ¹H NMR reveals ethyl ester protons (δ = 1.2–1.4 ppm, triplet) and trimethylene protons (δ = 1.8–2.2 ppm, multiplet).

- X-ray Crystallography: Resolves bond lengths (e.g., P–O = 1.48–1.52 Å) and confirms stereochemistry.

- Computational Modeling: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies.

Advanced Research Questions

Q. How can analytical contradictions in detecting phosphonic acid residues in organic plant products be resolved?

Methodological Answer: Phosphonic acid residues often originate from fosetyl-Al degradation. To distinguish natural vs. synthetic sources:

- Isotopic Labeling: Use ¹⁸O-labeled fosetyl-Al to track degradation pathways.

- LC-MS/MS: Quantify phosphonic acid (LOD = 0.01 ppm) and fosetyl simultaneously. Matrix effects in plant tissues require validation via standard addition.

Data Contradiction Example:

| Sample Source | Phosphonic Acid (ppm) | Fosetyl (ppm) | Conclusion |

|---|---|---|---|

| Organic Apple | 0.15 | ND | Natural |

| Treated Soil | 0.20 | 0.05 | Synthetic |

Q. What mechanisms underlie the environmental persistence of phosphonic acid derivatives, and how can degradation be enhanced?

Methodological Answer:

Q. How does the compound interact with viral enzymes, and what structural modifications improve antiviral efficacy?

Methodological Answer:

- Enzyme Inhibition Assays: Phosphonic acid esters inhibit HIV reverse transcriptase (IC₅₀ = 0.8 µM). Molecular docking reveals binding at the pyrophosphate site.

- Structure-Activity Relationship (SAR): Adding azido groups (e.g., (2-azidoethyl)-diethyl ester) enhances membrane permeability (LogP = 1.55 vs. 0.8 for parent compound).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.